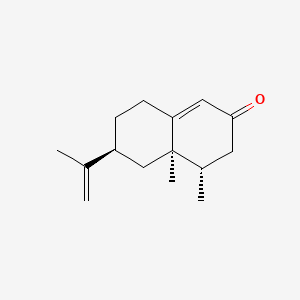

(-)-Nootkatone

Description

Structure

3D Structure

Properties

CAS No. |

38427-78-0 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m0/s1 |

InChI Key |

WTOYNNBCKUYIKC-SLEUVZQESA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C=C2[C@@]1(C[C@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic (-)-Nootkatone: A Technical Guide to its Natural Provenance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nootkatone, a sesquiterpenoid ketone, is a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. While its enantiomer, (+)-nootkatone, is well-known for its characteristic grapefruit aroma, this compound possesses its own unique sensory profile and potential biological activities, making it a target for research and development. This technical guide provides a comprehensive overview of the natural sources, distribution, and methodologies for the study of this compound, with a focus on quantitative data and detailed experimental protocols.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, often as a minor component of their essential oils. Its distribution is not as widespread as its dextrorotatory counterpart. The primary natural sources identified in scientific literature include grapefruit (Citrus paradisi), Alaska yellow cedar (Callitropsis nootkatensis), vetiver grass (Chrysopogon zizanioides), and the fruits of Alpinia oxyphylla.[1][2][3][4] Traces have also been reported in other citrus oils such as bergamot, lemon, lime, orange, and tangerine.[1] The concentration of nootkatone (B190431) can vary significantly based on the plant species, geographical origin, and time of harvest.[5]

Quantitative Distribution of Nootkatone in Natural Sources

The following table summarizes the reported concentrations of nootkatone in various natural sources. It is important to note that many studies do not differentiate between the enantiomers, and the data often represents the total nootkatone content.

| Botanical Source | Plant Part / Material | Nootkatone Concentration | Reference |

| Grapefruit (Citrus paradisi) | Peel Essential Oil | 0.1 - 0.8% | [1][6] |

| Alaska Cedar (Callitropsis nootkatensis) | Heartwood | High concentrations, but specific values vary | [2][6] |

| Alpinia oxyphylla | Fruit Essential Oil | 12.38 - 99.34 mg/mL | [3] |

| Vetiver Grass (Chrysopogon zizanioides) | Essential Oil | Present, but quantitative data is limited | [1][2] |

| Cyperus rotundus L. | Rhizomes (from India) | 30.47 µ g/10g | [7] |

| Cyperus rotundus L. | Rhizomes (from China) | 21.72 µ g/10g | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of nootkatone from natural sources.

Extraction of Nootkatone

Several methods can be employed for the extraction of nootkatone, with the choice depending on the starting material, desired yield, and available equipment.

-

Material Preparation: Dry the plant material (e.g., citrus peels) and grind it into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Place the powdered material into a flask.

-

Add a suitable solvent (e.g., ethanol, hexane). The solvent-to-solid ratio should be optimized.

-

Stir the mixture at a controlled temperature for a defined period (e.g., 2-4 hours).

-

-

Filtration: Separate the extract from the solid residue by filtration.

-

Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Material Preparation: Chop or grind the fresh or dried plant material.

-

Extraction:

-

Place the plant material in a distillation flask.

-

Pass steam through the material. The steam will vaporize the volatile compounds, including nootkatone.

-

-

Condensation: Cool the steam-vapor mixture in a condenser to convert it back to a liquid.

-

Separation: Collect the distillate, which will consist of an aqueous layer and an essential oil layer containing nootkatone. Separate the oil layer.

-

Material Preparation: Grind the plant material and pack it into the extraction vessel.

-

Extraction:

-

Pressurize and heat carbon dioxide to its supercritical state (above 31.1 °C and 7.38 MPa).

-

Pass the supercritical CO₂ through the extraction vessel, where it will dissolve the nootkatone.

-

-

Collection: De-pressurize the CO₂ to allow the nootkatone to precipitate and be collected.

-

Material Preparation: Use dried and powdered plant material.

-

Extraction:

-

Suspend the material in a suitable solvent, such as an ethanol-water mixture.

-

Apply ultrasonic waves (e.g., 150 W) at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 30 minutes).

-

-

Post-extraction: Filter or centrifuge the extract to remove solid particles, followed by solvent evaporation.

Purification of Nootkatone

Crude extracts typically require further purification to isolate nootkatone.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing nootkatone.

-

Solvent Removal: Remove the solvent from the nootkatone-rich fractions using a rotary evaporator.

-

Solvent System Selection: A two-phase solvent system is required. For nootkatone from Alpinia oxyphylla, a system of n-hexane-methanol-water (5:4:1, v/v) has been shown to be effective.[8]

-

Sample Preparation: Dissolve the crude essential oil in the two-phase solvent system.

-

HSCCC Operation:

-

Fill the multilayer coil column with the stationary phase.

-

Pump the mobile phase into the column at a specific flow rate while the column is rotating at high speed.

-

After the system reaches hydrodynamic equilibrium, inject the sample solution.

-

-

Fraction Collection: Collect the eluted fractions and analyze for nootkatone content.

Quantification of Nootkatone

Accurate quantification is crucial for determining the concentration of nootkatone in a sample.

-

Sample Preparation: Dilute the purified nootkatone fraction or crude essential oil in a suitable solvent (e.g., hexane).

-

GC Parameters:

-

Column: A non-polar capillary column such as an HP-5ms.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and finally ramp to 280°C at 20°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

-

Data Analysis: Identify nootkatone by its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.

-

Sample Preparation: Dilute the essential oil in methanol (B129727) and filter through a 0.45 µm syringe filter.

-

HPLC System:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of solvents, such as acetonitrile (B52724) and water.

-

Detection: UV detector at a wavelength suitable for nootkatone.

-

-

Data Analysis: Identify the nootkatone peak based on its retention time compared to a standard. Quantify using a calibration curve constructed by plotting peak area against the concentration of nootkatone standards.

Signaling Pathways and Experimental Workflows

Biosynthesis of (+)-Nootkatone

While the specific enzymes for this compound biosynthesis are not as extensively characterized, the general pathway is believed to mirror that of the well-studied (+)-nootkatone. The biosynthesis starts from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids, derived from the mevalonate (B85504) (MVA) pathway.[9][10] The key steps involve the cyclization of FPP to form valencene, which is then oxidized in a two-step process to yield nootkatone.[9]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Analysis of Nootkatone in essential oil by HPLC [bioforumconf.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. twistbioscience.com [twistbioscience.com]

An In-depth Technical Guide to the Biosynthesis Pathway of (-)-Nootkatone in Citrus Plants

For Researchers, Scientists, and Drug Development Professionals

Nootkatone (B190431), a bicyclic sesquiterpenoid, is a highly sought-after natural product prized for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1][2] While it is present in various citrus species, its concentration is most notable in grapefruit (Citrus paradisi) and Nootka cypress (Callitropsis nootkatensis), from which it was first isolated.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of nootkatone in citrus plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Although the user requested information on (-)-Nootkatone, the vast majority of scientific literature focuses on the biosynthesis of (+)-Nootkatone, the enantiomer responsible for the characteristic grapefruit aroma.[2] This guide will focus on the well-documented (+)-Nootkatone pathway.

The Core Biosynthetic Pathway

The biosynthesis of (+)-nootkatone in citrus plants is a multi-step process that originates from the general terpenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway.[2][3] The pathway to (+)-nootkatone from FPP can be divided into two primary stages: the cyclization of FPP to form (+)-valencene and the subsequent oxidation of (+)-valencene to yield (+)-nootkatone.[1][4]

Step 1: Cyclization of Farnesyl Pyrophosphate to (+)-Valencene

The first committed step in (+)-nootkatone biosynthesis is the conversion of the C15 precursor, farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene (+)-valencene.[1] This intricate cyclization is catalyzed by the enzyme (+)-valencene synthase (VS), a member of the terpene synthase (TPS) family.[1][5] The expression of valencene (B1682129) synthase genes, such as CsTPS1 in Citrus sinensis, is a critical factor in the accumulation of (+)-valencene.[1]

-

Enzyme: (+)-Valencene Synthase (EC 4.2.3.73)

-

Substrate: (2E,6E)-Farnesyl pyrophosphate

-

Product: (+)-Valencene + Diphosphate

Step 2: Oxidation of (+)-Valencene to (+)-Nootkatone

The conversion of (+)-valencene to (+)-nootkatone is a two-step oxidation process primarily mediated by cytochrome P450 monooxygenases (CYPs) and subsequently by dehydrogenases.[1][6]

-

Hydroxylation of (+)-Valencene: A cytochrome P450 monooxygenase, often belonging to the CYP71D subfamily, catalyzes the allylic hydroxylation of (+)-valencene to form the intermediate, (+)-nootkatol.[1] This reaction requires NADPH as a cofactor and is dependent on a partner protein, NADPH-cytochrome P450 reductase (CPR).[1][7]

-

Enzyme: Cytochrome P450 Monooxygenase (e.g., CYP71D subfamily)

-

Substrate: (+)-Valencene

-

Product: (+)-Nootkatol

-

-

Oxidation of (+)-Nootkatol: The final step involves the oxidation of the alcohol group of (+)-nootkatol to a ketone, yielding (+)-nootkatone. This reaction is catalyzed by a dehydrogenase enzyme.[1][6]

-

Enzyme: Dehydrogenase

-

Substrate: (+)-Nootkatol

-

Product: (+)-Nootkatone

-

Quantitative Data

A quantitative understanding of the (+)-nootkatone biosynthetic pathway is essential for metabolic engineering and optimizing its production. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.

Table 1: Enzyme Kinetic Properties

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| (+)-Limonene Synthase* | Citrus sp. | Geranyl Pyrophosphate | 1.4 | 0.04 | [1] |

| P450 BM-3 Mutant | Bacillus megaterium | (+)-Valencene | 15 | 43 min-1 | [8] |

Table 2: Nootkatone Concentration in Various Citrus Sources

| Citrus Source | Concentration | Reference |

| Grapefruit (Citrus paradisi) Peel Oil | 0.1 - 0.2% | [2] |

| Mature Grapefruit Oil | 0.3 - 0.8% | [2] |

| Grapefruit Juice | 6 ppm | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (+)-nootkatone biosynthetic pathway.

Protocol 1: Extraction of Sesquiterpenes from Citrus Peel

This protocol describes the extraction of semi-volatile sesquiterpenes, including (+)-valencene and (+)-nootkatone, from citrus peel for subsequent analysis by GC-MS.[1][9]

-

Sample Preparation: Freeze fresh citrus peel in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known amount of the powdered tissue (e.g., 1 g) to a glass vial.

-

Extraction: Add 5 mL of n-hexane to the vial.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at room temperature for 1 hour with occasional vortexing.

-

Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant (hexane extract) to a new clean vial. The extract is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of (+)-Valencene and (+)-Nootkatone

This protocol outlines the parameters for the analysis of (+)-valencene and (+)-nootkatone by gas chromatography-mass spectrometry (GC-MS).[1][9]

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.

Protocol 3: In Vitro Cytochrome P450 Enzyme Assay

This protocol describes a method to assay the activity of a cytochrome P450 enzyme in converting (+)-valencene to (+)-nootkatol.[1]

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

100 µM (+)-valencene (dissolved in a suitable solvent like DMSO)

-

Recombinant cytochrome P450 enzyme (e.g., 1 µM)

-

NADPH-cytochrome P450 reductase (in a suitable molar ratio to the P450)

-

-

Initiate Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 200 µL of ethyl acetate (B1210297) containing an internal standard).

-

Extraction: Vortex vigorously to extract the products into the organic phase.

-

Phase Separation: Centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the product, (+)-nootkatol.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in the (+)-nootkatone biosynthetic pathway.[1]

-

RNA Extraction: Extract total RNA from citrus peel tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with gene-specific primers for the target genes (e.g., valencene synthase, cytochrome P450) and a reference gene (e.g., actin).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]

Visualizations

Caption: Biosynthetic pathway of (+)-nootkatone from FPP.

Caption: General experimental workflow for nootkatone analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

(-)-Nootkatone chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Nootkatone

Introduction

Nootkatone (B190431) is a bicyclic sesquiterpenoid ketone (C₁₅H₂₂O) that is a key component of the aroma and flavor of grapefruit.[1][2] It belongs to the eremophilane (B1244597) class of sesquiterpenoids and is of significant interest to the flavor, fragrance, and pharmaceutical industries due to its distinct sensory properties and notable biological activities, including insecticidal and repellent effects.[1][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its stereochemistry, and the experimental protocols used for its characterization and synthesis.

Chemical Structure and Stereochemistry

Nootkatone's structure is built upon a decalinenone core and features an α,β-unsaturated ketone functional group, which is crucial for its reactivity and biological activity.[1] The molecule possesses three stereocenters, which theoretically gives rise to eight possible stereoisomers (four pairs of enantiomers).[1][4] The most well-characterized and commercially significant stereoisomers are the enantiomeric pair: (+)-nootkatone and this compound.

The absolute configuration of the naturally occurring (+)-nootkatone, primarily found in grapefruit, has been established as (4R,4aS,6R).[5][6][7] Consequently, its enantiomer, this compound, possesses the opposite configuration at all three chiral centers.

-

Systematic IUPAC Name for this compound: (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[1][8]

While enantiomers like (+)- and this compound have identical physical properties such as melting and boiling points, they differ in their interaction with plane-polarized light and often exhibit distinct biological and sensory properties.[1]

Caption: 2D structure of this compound with its three chiral centers highlighted.

Quantitative Data

The physicochemical properties of nootkatone are summarized in the table below. Data often refers to the most common isomer, (+)-nootkatone, or may not specify the enantiomer, as many physical properties are identical between enantiomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [1][8][9][10] |

| Molar Mass | 218.34 g/mol | [1][6][8][9] |

| Appearance | White to yellowish crystalline solid | [3][9][11] |

| Melting Point | 32-38°C (89.6-100.4°F) | [6][9] |

| Boiling Point | 170°C (338°F); 125°C at 0.5 mmHg | [7][9] |

| Vapor Pressure | 0.00118 mmHg @ 23°C | [6][9] |

| Log P (Octanol/Water) | 3.8 - 3.84 | [6][7][9] |

| Flash Point | 100-110°C (212-230°F) | [7][9] |

Experimental Protocols

Structural Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary technique for confirming the chemical structure and purity of nootkatone.

-

Sample Preparation: Dissolve 5-10 mg of the nootkatone sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals for nootkatone include a singlet for the vinylic proton (~5.80 ppm), two distinct signals for the exocyclic methylene (B1212753) protons (~4.78 ppm), and various signals for the methyl and methylene groups.[1][12]

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected characteristic signals include the ketone carbonyl carbon (~199 ppm), along with olefinic and aliphatic carbons.[1][13]

-

2D NMR Experiments: To unambiguously assign the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm proton-proton and proton-carbon correlations.[1][13]

B. X-ray Crystallography for Absolute Configuration Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule like nootkatone.[1][14] The absolute stereochemistry of (+)-nootkatone was confirmed by analyzing a dibromo derivative.[2][5][15]

-

Crystal Growth: A single crystal of high purity and suitable size (typically >0.1 mm in all dimensions) is grown. This can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.[1]

-

Data Collection: The crystal is mounted on a goniometer within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[1][14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which atomic positions are derived.[1]

-

Absolute Configuration Determination: The anomalous dispersion effect is measured to establish the absolute configuration. This effect is often enhanced by using a heavy-atom derivative (as was done with dibromo-nootkatone) or a specific X-ray wavelength. The Flack parameter is calculated during refinement; a value near 0 confirms the correct absolute configuration has been assigned.[1]

Caption: Simplified workflow for determining absolute configuration via X-ray crystallography.

Synthesis Protocols

A. Chemical Synthesis via Oxidation A prevalent industrial method for producing nootkatone is the oxidation of its precursor, valencene (B1682129), which can be extracted from orange essential oil.[9][11]

-

Reaction: Valencene is reacted with a tertiary alkyl hydroperoxide, such as tert-butyl hydroperoxide (t-BHP), in the presence of a catalyst like Manganese(IV) oxide (MnO₂).[16] Other oxidation systems, including those using chromium reagents or palladium on carbon (Pd/C), have also been described.[11][16]

-

Solvent: The reaction is typically carried out in a non-polar or poorly polar solvent, such as dichloromethane.[16]

-

Purification: The crude product is purified using techniques like chromatography or recrystallization to yield pure nootkatone.[17]

B. Biosynthesis Biotechnological routes have been developed for a more sustainable production of nootkatone.[4]

-

Metabolic Engineering: A host organism, such as the yeast Saccharomyces cerevisiae, is genetically engineered.

-

Enzymatic Steps: Two key enzymes are introduced into the yeast: a valencene synthase, which converts the metabolic precursor Farnesyl pyrophosphate (FPP) into valencene, and a specific cytochrome P450 enzyme that oxidizes valencene to nootkatone.[4]

-

Fermentation: The engineered yeast is grown in a fermenter using a simple sugar like glucose as a carbon source, leading to the direct production of nootkatone.[4]

Caption: Biosynthetic pathway of nootkatone from glucose in engineered yeast.

Biological Activity Pathway

Nootkatone is recognized as an effective insect repellent.[1] Research suggests its mechanism of action involves the modulation of neurotransmitter receptors in insects. Specifically, it is proposed to act as an antagonist of GABA-gated chloride channels.[1]

Caption: Proposed antagonism of insect GABA-gated chloride channels by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. grokipedia.com [grokipedia.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Nootkatone (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C15H22O | CID 7567181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]

- 10. Nootkatone [webbook.nist.gov]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. The sesquiterpenoid nootkatone and the absolute configuration of a dibromo derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP2813484A1 - A process for the synthesis of nootkatone - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of (-)-Nootkatone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nootkatone is a naturally occurring sesquiterpenoid ketone, recognized as the principal aromatic constituent of grapefruit. This bicyclic compound is a member of the eremophilane (B1244597) class of sesquiterpenoids. While its enantiomer, (+)-nootkatone, is more abundant and imparts the characteristic grapefruit aroma, this compound also contributes to the overall sensory profile of citrus fruits. Beyond its organoleptic properties, this compound and its isomers have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, anti-inflammatory, and metabolic regulatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values may correspond to the more common (+)-enantiomer or a racemic mixture, as this is often not specified in all literature.

| Property | Value | Reference(s) |

| IUPAC Name | (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

| CAS Number | 38427-78-0 | |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 32-37 °C | [2] |

| Boiling Point | 125-130 °C at 0.5 mmHg; 170 °C | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol, oils, ethanol, dichloromethane, and ethyl acetate. | [2] |

| Density | Approximately 0.997 - 1.032 g/cm³ at 25 °C | [1][2] |

| Refractive Index | Approximately 1.510 - 1.523 at 20 °C | [2] |

| Flash Point | > 93.33 °C ( > 200 °F) | [2] |

| Vapor Pressure | Approximately 0.000358 mmHg at 25 °C | [2] |

| logP (o/w) | 3.84 (estimated) | [2] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm) in CDCl₃: ~5.77 (br s, 1H), ~4.75 (m, 2H), ~2.60-1.90 (m, 8H), ~1.74 (s, 3H), ~1.12 (s, 3H), ~0.98 (d, 3H). | [2][3] |

| ¹³C NMR | δ (ppm) in CDCl₃: Carbonyl carbon ~199.0; Olefinic carbons ~170.0, ~125.0, ~148.0, ~109.0; Other aliphatic carbons between ~15.0 and ~50.0. | [2] |

| IR (Infrared) | Characteristic peaks (cm⁻¹): ~2960 (C-H stretch), ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch). | [4][5] |

| MS (Mass Spec.) | m/z (%): 218 (M+), 203, 175, 161, 147, 133, 121, 107, 91, 79, 41. | [6] |

| UV-Vis | λmax: ~238 nm in ethanol. | [2] |

Experimental Protocols

Isolation of this compound from Alpinia oxyphylla

This protocol details the isolation and purification of nootkatone (B190431) using high-speed counter-current chromatography (HSCCC).

Methodology:

-

Preparation of Essential Oil: The essential oil from the fruits of Alpinia oxyphylla is extracted, typically through steam distillation.

-

Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A common system is n-hexane-methanol-water (5:4:1, v/v). The partition coefficient (K) of nootkatone and the separation factor (α) between nootkatone and other components, like valencene (B1682129), are key parameters for optimization.

-

HSCCC Apparatus and Procedure:

-

The HSCCC instrument is filled with the lower phase of the solvent system as the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (upper phase) is then pumped through the column at a set flow rate (e.g., 1.5 mL/min).

-

Once the system reaches hydrodynamic equilibrium, the crude essential oil sample, dissolved in a small volume of the two-phase solvent system, is injected.

-

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., with a UV detector at 254 nm) and fractions are collected. The purity of the fractions containing nootkatone is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Structure Confirmation: The chemical structure of the purified nootkatone is confirmed by EI-MS and ¹H NMR spectroscopy.[7]

Synthesis of this compound from (-)-Valencene via Allylic Oxidation

This protocol describes a one-pot synthesis of nootkatone from valencene using hydrogen peroxide and an amphiphilic molybdate (B1676688) catalyst.

Methodology:

-

Catalyst Preparation: An amphiphilic molybdate catalyst, such as [DiC₈]₂[MoO₄], is used.

-

Reaction Setup: In a reaction vessel, (+)-valencene is mixed with the molybdate catalyst. The reaction can be performed without a solvent.

-

Oxidation:

-

The reaction mixture is stirred at 30°C.

-

A 30% aqueous solution of hydrogen peroxide (H₂O₂) is added dropwise or in batches. A color change in the reaction mixture may be observed, which fades as the H₂O₂ is consumed.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the conversion of valencene.

-

-

Conversion to Nootkatone: After the complete consumption of valencene, the reaction mixture is incubated at 50°C overnight to facilitate the dehydration of the allylic hydroperoxide intermediate to nootkatone.

-

Product Isolation and Purification:

-

The reaction mixture is cooled to room temperature.

-

Diethyl ether is added to form a three-phase microemulsion system, which simplifies the separation of the product.

-

The upper organic phase, containing the nootkatone, is separated. The middle microemulsion phase is extracted multiple times with fresh diethyl ether.

-

The combined organic extracts are concentrated under vacuum. The crude product can be further purified by column chromatography on silica (B1680970) gel.[8]

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through the modulation of key signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Nootkatone is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[9] Activation of AMPK by nootkatone is thought to be mediated by an increase in the cellular AMP/ATP ratio, which in turn activates upstream kinases such as LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[9] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation and a decrease in lipid accumulation. Furthermore, activated AMPK can promote mitochondrial biogenesis through the upregulation of PGC-1α.[8][9]

Caption: this compound-mediated activation of the AMPK signaling pathway.

Other Signaling Pathways

-

MAPK Signaling Pathway: Nootkatone has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 and JNK pathways. This inhibition is associated with its anti-inflammatory effects.[7]

-

NF-κB Pathway: The anti-inflammatory properties of nootkatone are also linked to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[10]

-

COX-2 Inhibition and H1 Receptor Antagonism: In silico studies suggest that nootkatone may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity and by acting as an antagonist of the histamine (B1213489) H1 receptor.[10]

Experimental and Synthetic Workflows

The following diagrams illustrate common workflows for the isolation and synthesis of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

References

- 1. scispace.com [scispace.com]

- 2. NOOTKATONE(4674-50-4) 1H NMR spectrum [chemicalbook.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling (-)-Nootkatone: A Technical Guide to its Discovery and Isolation from Nootka Cypress

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the sesquiterpenoid (-)-Nootkatone from its original natural source, the Nootka cypress (Callitropsis nootkatensis). Nootkatone (B190431), a valuable aroma compound with significant insecticidal and pharmaceutical potential, was first identified from the heartwood of this tree.[1][2][[“]] This document details the historical context of its discovery and presents a compilation of methodologies for its extraction, purification, and structural elucidation, tailored for researchers and professionals in drug development and natural product chemistry. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

Nootkatone is a bicyclic sesquiterpenoid ketone known for its characteristic grapefruit aroma.[4] It exists as two enantiomers, (+)-nootkatone and this compound, which exhibit distinct sensory and biological properties.[4] While (+)-nootkatone is the more commercially recognized flavor and fragrance compound, this compound, originally isolated from Nootka cypress, also holds significant interest for its potential biological activities.[2] The molecular formula for nootkatone is C₁₅H₂₂O, with a molar mass of 218.34 g/mol .[4][5]

The discovery of nootkatone from the wood of the Alaskan yellow cedar, Cupressus nootkatensis (now Callitropsis nootkatensis), marked a significant step in natural product chemistry.[1] The species name itself is derived from the language of the Nuu-Chah-Nulth people of Canada.[1] This discovery paved the way for further research into its synthesis, biosynthesis, and diverse applications, including its use as an environmentally friendly insecticide and its potential in pharmaceuticals.[6][7]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and quality control. The following tables summarize key physicochemical properties and spectroscopic data.

Table 1: Physicochemical Properties of Nootkatone

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [4][5] |

| Molar Mass | 218.340 g·mol⁻¹ | [1][5] |

| Appearance | Clear or white crystals; impure samples may be a viscous yellow liquid | [1][5] |

| Melting Point | 36 °C | [5] |

| Boiling Point | 170 °C | [1][5] |

| Density | 0.968 g/mL | [1][5] |

| Solubility | Insoluble in water; very soluble in ethanol, dichloromethane, ethyl acetate (B1210297); soluble in hexanes | [1][5] |

Table 2: Key Spectroscopic Data for the Characterization of Nootkatone

| Spectroscopic Technique | Key Signals/Characteristics | Reference |

| ¹H NMR (CDCl₃) | ~5.80 ppm (singlet, vinylic proton), ~4.78 ppm (two distinct signals, exocyclic methylene (B1212753) protons), singlets/doublets for methyl groups | [4] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the α,β-unsaturated ketone, olefinic carbons, and aliphatic carbons of the decalinenone core | [4][8] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 218, along with characteristic fragmentation patterns | [9][10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone) and C=C (alkene) functional groups | [8] |

Experimental Protocols: Isolation of this compound from Nootka Cypress

The following section details the probable methodologies for the extraction and purification of this compound from the heartwood of Nootka cypress, based on established techniques for natural product isolation.

Extraction of Essential Oil

Objective: To extract the crude essential oil containing this compound from Nootka cypress heartwood.

Materials and Equipment:

-

Dried and ground Nootka cypress heartwood

-

Steam distillation or hydrodistillation apparatus

-

Organic solvent (e.g., n-hexane, diethyl ether)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

The dried and powdered heartwood of Nootka cypress is subjected to steam distillation or hydrodistillation for several hours.

-

The collected distillate, a biphasic mixture of oil and water, is allowed to cool.

-

The essential oil layer is separated from the aqueous layer using a separatory funnel.

-

The aqueous layer is further extracted with a non-polar organic solvent (e.g., n-hexane) to recover any dissolved oil.

-

The organic extracts are combined with the initial oil layer, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

Chromatographic Purification

Objective: To isolate this compound from the crude essential oil.

Materials and Equipment:

-

Crude essential oil from Nootka cypress

-

Silica (B1680970) gel for column chromatography

-

Glass chromatography column

-

Solvent system (e.g., n-hexane-ethyl acetate gradient)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Fraction collector

-

Rotary evaporator

Protocol:

-

A silica gel column is prepared using a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure n-hexane).

-

The crude essential oil is dissolved in a minimal amount of the initial solvent and loaded onto the top of the column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).

-

Fractions are collected and analyzed by TLC to monitor the separation. Nootkatone can be visualized under UV light or by staining.

-

Fractions containing the compound of interest (identified by comparison with a standard or by its characteristic Rf value) are pooled.

-

The solvent is removed from the pooled fractions using a rotary evaporator to yield purified this compound.

High-Purity Isolation (Optional)

For obtaining high-purity this compound, further purification steps such as high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be employed.[11] A study on the isolation of nootkatone from Alpinia oxyphylla utilized an optimal two-phase solvent system of n-hexane-methanol-water (5:4:1, v/v) for HSCCC, yielding nootkatone with a purity of 92.30%.[11]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the isolation and biosynthesis of this compound.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Nootkatone - Wikipedia [en.wikipedia.org]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. consensus.app [consensus.app]

- 4. benchchem.com [benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. twistbioscience.com [twistbioscience.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(-)-Nootkatone CAS number and molecular formula

An In-depth Technical Guide to (-)-Nootkatone

This technical guide provides a comprehensive overview of this compound, a naturally occurring sesquiterpenoid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, relevant experimental protocols, and key biological signaling pathways.

Core Chemical and Physical Data

This compound is a bicyclic sesquiterpene ketone. While the CAS number 4674-50-4 is commonly cited for nootkatone (B190431), this typically refers to the (+)-enantiomer or a racemic mixture. The specific CAS number for the (-)-enantiomer is 38427-78-0.[1][2][3][4][5] The molecular formula for nootkatone is C15H22O.[6]

Table 1: Physicochemical Properties of Nootkatone

| Property | Value | Source |

| CAS Number | 38427-78-0 | [1][2][3][4][5] |

| Molecular Formula | C15H22O | [6] |

| Molar Mass | 218.34 g/mol | [6] |

| Appearance | White solid or crystals; impure samples may be a viscous yellow liquid | [7] |

| Density | 0.968 - 0.997 g/mL | [6][7] |

| Melting Point | 32-36 °C (89.6-97 °F) | [6][7] |

| Boiling Point | 170 °C (338 °F) | [6][7] |

| Solubility | Insoluble in water; very soluble in ethanol, dichloromethane, ethyl acetate; soluble in hexanes | [7] |

| Vapor Pressure | 0.00118 mmHg @ 23°C | [6] |

| Flash Point | ~100-110 °C (212-230 °F) | [6][7] |

Experimental Protocols

This section details methodologies for the synthesis and extraction of nootkatone, as well as a protocol for in vivo studies of its metabolic effects.

Synthesis of Nootkatone from Valencene (B1682129) (Biocatalytic Method)

Nootkatone can be synthesized from its precursor, valencene, through biocatalytic oxidation. This method is often preferred as it can be considered a "natural" process.

Objective: To convert (+)-valencene to (+)-nootkatone using a microbial culture.

Materials:

-

(+)-Valencene

-

Microorganism culture (e.g., Mucor sp., Chlorella fusca)[8]

-

Sterile culture medium (e.g., Czapek-Pepton medium)[9]

-

Incubator shaker

-

Centrifuge or filtration apparatus

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Chromatography system for purification

Procedure:

-

Cultivation: Inoculate the chosen microorganism into a suitable sterile culture medium. Incubate the culture under appropriate conditions of temperature and agitation to allow for sufficient cell growth (biomass generation).[9]

-

Substrate Addition: Once sufficient biomass is achieved, add (+)-valencene to the culture medium.[9]

-

Biotransformation: Continue the incubation for a set period (e.g., 3-7 days), allowing the microbial enzymes to oxidize the valencene to nootkatone.[8]

-

Extraction: After the transformation period, separate the microbial cells from the culture broth by centrifugation or filtration.[9]

-

Isolation: Extract the culture broth with an appropriate organic solvent, such as ethyl acetate. Combine the organic extracts.[9]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and then concentrate the solution under vacuum using a rotary evaporator to obtain the crude product.[9]

-

Purification: Purify the crude nootkatone using a suitable chromatography technique (e.g., column chromatography) to achieve the desired level of purity.

Extraction of Nootkatone from Grapefruit Peels (Hydrodistillation)

This protocol describes a classic method for extracting essential oils, including nootkatone, from citrus peels.

Objective: To extract essential oil containing nootkatone from grapefruit peels.

Materials:

-

Ripe grapefruits

-

Oven

-

Clevenger-type apparatus

-

Heating mantle

-

Dark, sealed vials

Procedure:

-

Sample Preparation: Obtain peels from ripe grapefruits. Dry the peels in an oven at 40-50°C for approximately 2 days. Store the dried peels at -20°C until use.[10]

-

Hydrodistillation Setup: Place the prepared dried peels into the flask of a Clevenger apparatus and add water.

-

Distillation: Heat the flask using a heating mantle to boil the water. Continue the hydrodistillation for approximately 2.5 hours at atmospheric pressure.[10] The steam and volatile oils will rise, condense, and be collected in the Clevenger's collection tube.

-

Collection: After distillation, carefully collect the volatile oil that has accumulated in the Clevenger apparatus.

-

Storage: Transfer the collected essential oil to dark, sealed vials and store at -20°C until further analysis.[10]

In Vivo Study of Nootkatone's Metabolic Effects in a Mouse Model

This workflow outlines a general approach to investigate the effects of nootkatone on diet-induced obesity.

Objective: To assess the impact of nootkatone on metabolic parameters in mice fed a high-fat diet.

Materials:

-

Laboratory mice (e.g., C57BL/6J)

-

Standard chow diet

-

High-fat, high-sucrose (HFHS) diet

-

Nootkatone

-

Oral gavage needles

-

Equipment for metabolic phenotyping (indirect calorimetry, glucose and insulin (B600854) tolerance tests)

-

Analytical instruments for biochemical analysis (e.g., plasma glucose, insulin, lipids)

-

Equipment for molecular analysis (e.g., Western blot)

Procedure:

-

Acclimation: Acclimate mice to the laboratory conditions.

-

Group Assignment: Randomly assign mice to different diet groups (e.g., control diet, high-fat diet).

-

Treatment Administration: Administer nootkatone to the treatment groups, either mixed in the diet or via oral gavage.

-

Monitoring: Monitor the mice weekly for body weight and food intake.

-

Metabolic Phenotyping: Perform metabolic analyses such as indirect calorimetry to measure energy expenditure, and conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Tissue Collection: At the end of the study, collect tissues such as the liver, muscle, and adipose tissue.

-

Biochemical and Molecular Analysis: Analyze plasma for glucose, insulin, and lipid levels. Perform Western blot analysis on tissue lysates to measure the phosphorylation state of key proteins like AMPK.[11]

Signaling Pathways and Mechanisms of Action

Nootkatone exhibits interesting biological activities through its interaction with specific signaling pathways in both insects and mammals.

Insecticidal Mechanism of Action

Nootkatone is an effective insecticide and repellent against a variety of arthropods, including ticks and mosquitoes.[7][12] Its primary mechanism of action involves the disruption of the insect's nervous system.[13] Nootkatone acts as an agonist of the α-adrenergic type 1 octopamine (B1677172) receptor (PaOA1).[7][14] This activation leads to neuroexcitation, resulting in tremors, convulsions, and ultimately, lethal spasms in susceptible insects.[12][14]

References

- 1. CAS NO. 38427-78-0 | this compound,5,6-dimethyl-8-isopropenylbicyclo[4.4.0]dec-1-en-3-one | [localpharmaguide.com]

- 2. This compound 38427-78-0 [flavornet.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 38427-78-0 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]

- 7. Nootkatone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. naturepest.com [naturepest.com]

- 14. benchchem.com [benchchem.com]

The Enantiomeric Dichotomy of Nootkatone: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone (B190431), a bicyclic sesquiterpenoid, is a molecule of significant interest in the pharmaceutical, agricultural, and flavor/fragrance industries. While naturally occurring as the (+)-enantiomer, which is responsible for the characteristic aroma of grapefruit, its counterpart, (-)-nootkatone, presents a distinct biological and sensory profile. This technical guide provides a comprehensive overview of the biological activities of this compound and its enantiomer, (+)-nootkatone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While extensive research has been conducted on (+)-nootkatone, data specifically comparing the two enantiomers is limited. This document collates the available information to facilitate further research and development. It is generally reported that this compound exhibits lower overall bioactivity compared to (+)-nootkatone.

Comparative Biological Activity: A Quantitative Overview

Quantitative data directly comparing the biological activities of this compound and (+)-nootkatone are not extensively available in the current body of scientific literature. The majority of research has focused on the more commercially prevalent (+)-enantiomer. However, the following tables summarize the available quantitative data for both enantiomers, highlighting the disparities in their sensory perception and providing context for their biological activities where data is available.

Table 1: Sensory and Physical Properties of Nootkatone Enantiomers

| Property | (+)-Nootkatone | This compound | Reference |

| Odor Profile | Strong, characteristic grapefruit | Weak, woody, spicy, no grapefruit character | [1] |

| Odor Threshold (in air) | ~30 ppm | ~66,000 ppm | [2] |

| Taste Profile | Grapefruit character, bitter | Bitter, sour, no flavor impression | [1] |

| Taste Threshold (in water) | ~0.3 ppm | ~40 ppm | [2] |

Table 2: Insecticidal Activity of Nootkatone (Enantiomer Not Specified)

| Insect Species | Assay Type | Metric | Value | Reference |

| Drosophila melanogaster (insecticide-susceptible) | Topical Application | 1-h KD₅₀ | ~35 µg/mg fly | [3] |

| Drosophila melanogaster (insecticide-susceptible) | Topical Application | 24-h LD₅₀ | 45 µg/mg fly | [3] |

| Drosophila melanogaster (cyclodiene-resistant) | Topical Application | 1-h KD₅₀ | 280 µg/mg fly | [3] |

| Drosophila melanogaster (cyclodiene-resistant) | Topical Application | 24-h LD₅₀ | 480 µg/mg fly | [3] |

| Ticks, Fleas, Mosquitoes | Not Specified | LC₅₀ | 0.0029%, 0.0061%, 0.0046% w/v, respectively | [4] |

Table 3: Antimicrobial Activity of Nootkatone (Enantiomer Not Specified)

| Microorganism | Metric | Value | Reference |

| Staphylococcus aureus | MIC | 200 µg/mL | [5] |

| Gram-positive bacteria | General Inhibition | Growth suppression at >0.5 mM | [6] |

| Pichia kudriavzevii and Candida tropicalis | Inhibition | 512 µg/mL | [7] |

Signaling Pathways and Mechanisms of Action

Nootkatone exerts its biological effects through the modulation of several key signaling pathways. The majority of this research does not differentiate between the enantiomers.

Insecticidal Action: Targeting the Nervous System

In insects, nootkatone's primary mode of action involves the disruption of neurotransmission. It has been shown to interact with two critical receptors in the insect nervous system:

-

Octopamine (B1677172) Receptors: Nootkatone is believed to act as an agonist of α-adrenergic type 1 octopamine receptors (PaOA1) in susceptible arthropods, leading to overstimulation of the nervous system and resulting in fatal spasms.[8][9]

-

GABA-gated Chloride Channels: There is evidence that nootkatone also acts as an antagonist of GABA-gated chloride channels.[1][3] By blocking the inhibitory signals of GABA, nootkatone causes neuronal hyperexcitation, paralysis, and ultimately, death. Interestingly, some studies suggest a potentiating effect on GABAergic signaling in mosquitoes, indicating a complex and potentially species-specific mechanism.

Anti-inflammatory and Cytoprotective Pathways

Nootkatone has demonstrated significant anti-inflammatory and cytoprotective effects through the modulation of complex signaling cascades in mammalian cells.

-

JAK2-STAT Signaling Pathway: Nootkatone has been shown to inhibit the Janus kinase 2 (JAK2)-signal transducer and activator of transcription (STAT) signaling pathway. By decreasing the phosphorylation of STAT3 and STAT5, it can suppress inflammatory responses.

-

NRF2-HO-1 Signaling Pathway: Nootkatone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, and its activation by nootkatone leads to enhanced cellular defense against oxidative stress.

-

AhR-CYP1A1 Signaling Pathway: Research suggests that nootkatone can modulate the Aryl hydrocarbon receptor (AhR)-Cytochrome P450 1A1 (CYP1A1) pathway, which is involved in the metabolism of xenobiotics and can influence inflammatory processes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nootkatone's biological activities.

Protocol 1: Insecticidal Activity - Topical Application Bioassay

This protocol is adapted from studies evaluating the toxicity of insecticides on insects like Drosophila melanogaster.[3]

Objective: To determine the knockdown dose (KD₅₀) and lethal dose (LD₅₀) of nootkatone enantiomers.

Materials:

-

Nootkatone enantiomers ((+)- and this compound)

-

Acetone (B3395972) (analytical grade)

-

Micropipette

-

Vortex mixer

-

Test insects (e.g., adult female Drosophila melanogaster)

-

CO₂ anesthetizer

-

Petri dishes with food source

-

Incubator

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of dilutions of each nootkatone enantiomer in acetone. A typical concentration range would be from 1 µg/µL to 100 µg/µL. A control solution of acetone alone should also be prepared.

-

Insect Anesthetization: Anesthetize the insects using a brief exposure to CO₂.

-

Topical Application: Using a micropipette, apply a small, precise volume (e.g., 0.1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.

-

Observation: Place the treated insects in Petri dishes with a food source and maintain them in an incubator at a controlled temperature and humidity.

-

Data Collection:

-

KD₅₀: Record the number of insects knocked down (unable to move in a coordinated manner) at various time points (e.g., 1, 2, 4 hours) post-application.

-

LD₅₀: Record the number of dead insects at 24 hours post-application.

-

-

Data Analysis: Use probit analysis to calculate the KD₅₀ and LD₅₀ values for each enantiomer.

Protocol 2: Antimicrobial Activity - Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[5]

Objective: To determine the MIC of nootkatone enantiomers against various bacterial strains.

Materials:

-

Nootkatone enantiomers

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve each nootkatone enantiomer in DMSO to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions in Microtiter Plate:

-

Add a fixed volume of growth medium to all wells of a 96-well plate.

-

Add the nootkatone stock solution to the first well of a row and perform serial two-fold dilutions across the row.

-

Include a positive control (medium with bacteria, no nootkatone) and a negative control (medium only).

-

-

Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the nootkatone enantiomer that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activities of nootkatone are enantiomer-dependent, with (+)-nootkatone generally being the more potent enantiomer. However, a significant gap exists in the literature regarding direct, quantitative comparisons of the bioactivities of (-)- and (+)-nootkatone. Future research should focus on conducting parallel studies of the two enantiomers to elucidate their specific contributions to various pharmacological and pesticidal effects. Such studies are crucial for a comprehensive understanding of nootkatone's potential and for the targeted development of new therapeutic agents and pest control solutions. The detailed protocols and signaling pathway information provided in this guide offer a foundational framework for these future investigations.

References

- 1. Biological Activities, Pharmacokinetics and Toxicity of Nootkatone: A Review | Bentham Science [benthamscience.com]

- 2. (4R,4aS,6R)-(+)-nootkatone & (4S,4aR,6S)-(-)-nootkatone [leffingwell.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Nootkatone | AMPK | TargetMol [targetmol.com]

- 9. Biological Activities, Pharmacokinetics and Toxicity of Nootkatone: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Receptor Response to (-)-Nootkatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nootkatone, a naturally occurring sesquiterpene, is a key aroma compound found in grapefruit and other citrus fruits. While its enantiomer, (+)-nootkatone, is well-known for its characteristic grapefruit scent, the olfactory perception of this compound is distinctly different, often described as having a weak, woody, and bitter aroma. Despite the sensory differences, the specific mammalian olfactory receptors (ORs) that respond to this compound and the quantitative details of these interactions remain largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of olfactory receptor responses to nootkatone (B190431), with a focus on the methodologies and experimental protocols required to identify and characterize the receptors for the (-)-enantiomer. It is designed to equip researchers and professionals in drug development and related fields with the foundational knowledge and practical frameworks necessary to investigate the olfactory mechanisms of this compound.

Introduction to this compound and Olfactory Perception

Nootkatone is a bicyclic sesquiterpene ketone with three chiral centers, leading to the existence of different stereoisomers. The two most studied enantiomers are (+)-nootkatone and this compound. Olfactory perception is initiated by the binding of volatile odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The stereochemistry of an odorant molecule can significantly influence its interaction with ORs, leading to different odor perceptions. This is evident in the case of the nootkatone enantiomers.

Quantitative Data on Nootkatone Enantiomers

| Enantiomer | Odor Description | Odor Threshold in Water |

| (+)-Nootkatone | Strong grapefruit | ~0.8 ppm[1] |

| This compound | Weak, woody, bitter, sour | ~40 ppm |

Table 1: Olfactory Properties of Nootkatone Enantiomers. The significant difference in odor thresholds suggests that (+)-nootkatone is a more potent agonist for its cognate olfactory receptor(s) than this compound.

Olfactory Receptor Signaling Pathway

The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a downstream signaling cascade, leading to the perception of smell. This canonical pathway is illustrated below.

Experimental Protocols for this compound Olfactory Receptor Deorphanization

The process of identifying the specific olfactory receptor(s) for a given ligand is known as deorphanization. Below are detailed methodologies for key experiments to deorphanize the receptor(s) for this compound.

Heterologous Expression of Olfactory Receptors

Objective: To express a library of human or mammalian olfactory receptors in a heterologous cell line that does not endogenously express ORs. This allows for the screening of this compound against individual receptors.

Methodology:

-

Cell Line Selection: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and robust growth characteristics.

-

OR Library: A comprehensive library of cloned and sequence-verified human or mouse olfactory receptor genes is required. These are typically in a mammalian expression vector.

-

Transfection:

-

Plate HEK293 cells in 96-well plates at a suitable density.

-

For each well, transfect a single OR clone along with a promiscuous G-protein subunit (e.g., Gα15/16) to couple the OR to the downstream signaling assay, and a reporter gene (e.g., CRE-luciferase).

-

Use a lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for receptor expression.

-

High-Throughput Screening using a Luciferase Reporter Assay

Objective: To screen this compound against the library of expressed ORs to identify potential "hits" (i.e., receptors that are activated by the ligand).

Methodology:

-

Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired screening concentration in a serum-free medium. A typical screening concentration is 100 µM.

-

Cell Stimulation:

-

Remove the growth medium from the transfected cells.

-

Add the this compound solution to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known ligand for a specific OR in the library).

-

Incubate for 4-6 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a plate reader. An increase in luminescence compared to the vehicle control indicates receptor activation.

-

Dose-Response Analysis and EC50 Determination

Objective: To quantify the potency of this compound on the "hit" receptors identified during the primary screen.

Methodology:

-

Serial Dilutions: Prepare serial dilutions of this compound, typically ranging from 1 nM to 1 mM.

-

Cell Stimulation and Assay: Repeat the luciferase assay with the different concentrations of this compound on the identified hit receptors.

-

Data Analysis:

-

Normalize the luminescence data to the maximum response.

-

Plot the normalized response against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value (the concentration of ligand that elicits a half-maximal response).

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the deorphanization of olfactory receptors for this compound.

References

(-)-Nootkatone: A Technical Guide to Degradation Products and Stability

For Researchers, Scientists, and Drug Development Professionals

(-)-Nootkatone, a naturally occurring sesquiterpenoid ketone, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its characteristic grapefruit aroma and potential as an insect repellent have driven significant research into its synthesis and application. However, the stability of this compound is a critical factor that can influence its efficacy and shelf-life in various formulations. This technical guide provides a comprehensive overview of the known degradation products and stability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways.

Stability of this compound

This compound is susceptible to degradation under various environmental conditions, primarily light (photodegradation), heat (thermal degradation), and oxidation.[1] Its stability is a crucial consideration in the development of formulations for its intended applications.

Factors Affecting Stability

-

Light: Exposure to light, particularly UV radiation, can lead to significant degradation of nootkatone (B190431). This photodegradation can result in the formation of various byproducts and a loss of the desired aroma and biological activity.[1]

-

Heat: Elevated temperatures can accelerate the degradation of nootkatone, likely through the promotion of oxidative pathways.[1] Therefore, storage in cool conditions is recommended to maintain its integrity.

-

Oxidation: As a molecule with unsaturated bonds, nootkatone is prone to oxidation. This can be initiated by exposure to air (autoxidation) or the presence of oxidizing agents.

-

pH: While specific data on the effect of pH on nootkatone degradation is limited, it is generally advisable to maintain a neutral or slightly acidic pH in aqueous formulations to minimize potential hydrolysis, a common degradation pathway for many organic compounds under alkaline conditions.[1]

Quantitative Stability Data

Quantitative data on the degradation of this compound under various stress conditions is not extensively available in the public domain. However, studies on stabilization techniques provide some insight into its relative stability. The following table summarizes the impact of encapsulation on the photostability and volatility of nootkatone.

| Stressor | Formulation | Condition | Duration | This compound Retention (%) | Volatility (% Vapor Collected) |

| Light | Emulsifiable Formulation | Simulated Sunlight | 1 hour | 26 | - |

| Lignin-Encapsulated | Simulated Sunlight | 1 hour | 92 | - | |

| Volatility | Emulsifiable Formulation | Closed System at 28°C | 24 hours | - | 40 |

| Lignin-Encapsulated | Closed System at 28°C | 24 hours | - | 15 |

Degradation Products of this compound

The degradation of this compound can lead to the formation of various products, depending on the degradation pathway. Research has primarily focused on the biotransformation of nootkatone by microorganisms, which has led to the identification and characterization of several hydroxylated derivatives.

Identified degradation products from the biotransformation of this compound by Aspergillus niger include:

-

12-hydroxy-11,12-dihydronootkatone

-

(11S)-nootkatone-11,12-diol

-

(11R)-nootkatone-11,12-diol

-

7α-hydroxynootkatone [2]

The following diagram illustrates the microbial degradation pathways of this compound.

Experimental Protocols

This section details methodologies for assessing the stability of this compound and for its encapsulation, a common technique to enhance stability.

Accelerated Shelf-Life Study of Nootkatone in a Beverage

This protocol describes a method to evaluate the stability of nootkatone in a liquid matrix under accelerated conditions.[1]

Objective: To assess the degradation of nootkatone in a beverage over time when exposed to elevated temperature and light.

Materials:

-

Beverage containing a known concentration of nootkatone.

-

Control beverage (without nootkatone).

-

Environmental chambers for controlled temperature and light exposure.

-

Amber and clear glass bottles.

-

HPLC-UV system.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

This compound standard.

-

Syringe filters (0.45 µm).

Procedure:

-

Sample Preparation:

-

Prepare a batch of the beverage containing a known concentration of this compound.

-

Fill the beverage into both amber (for dark conditions) and clear (for light exposure) glass bottles.

-

-

Storage Conditions:

-

Store the bottles under the following conditions:

-

Refrigerated (4°C, dark) - Control

-

Room temperature (25°C, dark)

-

Accelerated (40°C, dark)

-

Room temperature (25°C, with controlled light exposure)

-

-

-

Sampling:

-

Pull samples from each storage condition at specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

-

Quantitative Analysis (HPLC-UV):

-

Sample Preparation:

-

Degas the beverage sample by sonication.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 235 nm.

-

-

Calibration:

-

Prepare a series of this compound standards of known concentrations in the control beverage matrix.

-

Generate a calibration curve by plotting peak area against concentration.

-

-

Quantification:

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life of this compound under each condition.

-

The following diagram outlines the workflow for this stability testing protocol.

Microencapsulation of Nootkatone with β-Cyclodextrin

This protocol describes a co-precipitation method to encapsulate nootkatone, which can enhance its stability.

Objective: To prepare a stable, solid inclusion complex of nootkatone and β-cyclodextrin to improve photostability and reduce volatility.

Materials:

-

This compound

-

β-Cyclodextrin

-

Ethanol

-

Distilled water

-

Magnetic stirrer with heating plate

-

Beakers

-

Filter paper

-

Vacuum filtration apparatus

-

Oven

Procedure:

-

Prepare β-Cyclodextrin Solution:

-

Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio with nootkatone.

-

Heat the solution to 60°C and stir until the β-cyclodextrin is completely dissolved.

-

-

Prepare Nootkatone Solution:

-

Dissolve this compound in a minimal amount of ethanol.

-

-

Complex Formation:

-

Slowly add the nootkatone solution dropwise to the heated β-cyclodextrin solution while stirring continuously.

-

-

Crystallization:

-

Continue stirring the mixture at 60°C for 2 hours.

-

Slowly cool the solution to room temperature while stirring.

-

Further cool the mixture to 4°C and leave it overnight to allow for the precipitation of the inclusion complex.

-

-

Isolation of Complex:

-

Collect the precipitate by vacuum filtration.

-

-

Washing:

-

Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed nootkatone from the surface.

-

-

Drying:

-

Dry the resulting powder in an oven at 50°C until a constant weight is achieved.

-

-

Characterization:

-

Analyze the dried powder for nootkatone content and encapsulation efficiency using techniques such as UV-Vis spectrophotometry or HPLC.

-

Conclusion